molecular formula C13H12ClN3S2 B2428441 4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034393-75-2

4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2428441
CAS No.: 2034393-75-2
M. Wt: 309.83
InChI Key: UKPWKIYWELWMQB-UHFFFAOYSA-N
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Description

4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a thiophene ring, which are all important structural motifs in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: Similar structure but with a pyridine ring at a different position.

    4-(5-methylthiophen-2-yl)-N-(pyridin-4-yl)thiazol-2-amine hydrochloride: Another positional isomer with the pyridine ring at the 4-position.

    4-(5-methylthiophen-2-yl)-N-(quinolin-3-yl)thiazol-2-amine hydrochloride: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is unique due to its specific arrangement of the thiazole, pyridine, and thiophene rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. Its unique structure, which incorporates a thiazole ring, a pyridine moiety, and a methylthiophene group, suggests significant pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H12_{12}ClN3_3S2_2
  • Molecular Weight : 309.8 g/mol
  • CAS Number : 2034393-75-2

The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications .

Biological Activity Overview

Preliminary studies indicate that This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : Research suggests that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of heteroatoms in its structure may contribute to anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Interaction : The thiazole and pyridine rings can interact with biological receptors through hydrogen bonding and hydrophobic interactions, influencing signaling pathways related to cell growth and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureNotable Activity
4-(4-chlorothiophen-2-yl)thiazol-2-amineStructureAnti-inflammatory
N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amineStructureAntimicrobial
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesStructureCDK inhibitors

The distinct combination of the thiazole ring with both pyridine and thiophene groups in 4-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amines may enhance its bioactivity compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to the compound :

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of thiazole derivatives against various cancer cell lines. The compounds demonstrated IC50_{50} values in the micromolar range, indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity Assessment : In vitro tests have shown that compounds with similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Mechanisms : Research indicates that certain thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.ClH/c1-9-4-5-12(18-9)11-8-17-13(16-11)15-10-3-2-6-14-7-10;/h2-8H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPWKIYWELWMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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